5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a chlorobenzyl group, a diphenylmethyl piperazine moiety, and a methylpyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrimidinone core.
Attachment of the diphenylmethyl piperazine moiety: This is usually done through a nucleophilic substitution reaction where the piperazine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorobenzyl)-2-[4-(phenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one: Similar structure but lacks the diphenylmethyl group.
5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-ethylpyrimidin-4(3H)-one: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
The presence of the diphenylmethyl group in 5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C29H29ClN4O |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-5-[(4-chlorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C29H29ClN4O/c1-21-26(20-22-12-14-25(30)15-13-22)28(35)32-29(31-21)34-18-16-33(17-19-34)27(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,27H,16-20H2,1H3,(H,31,32,35) |
InChI Key |
CMNZUUITNJMTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.